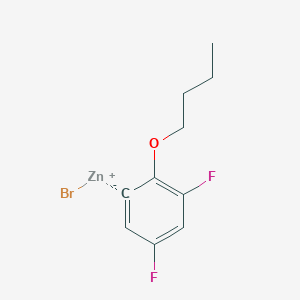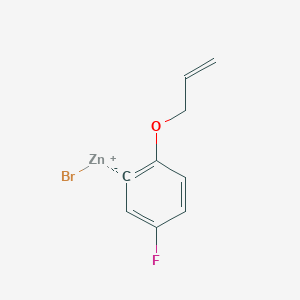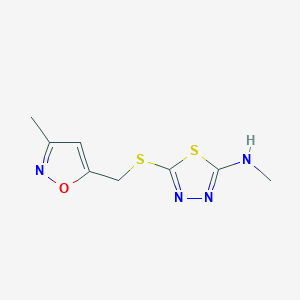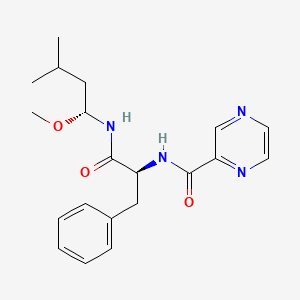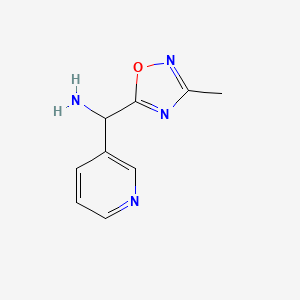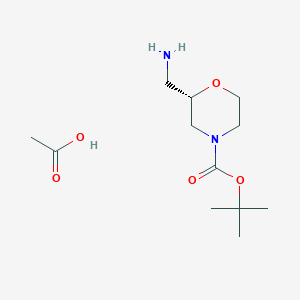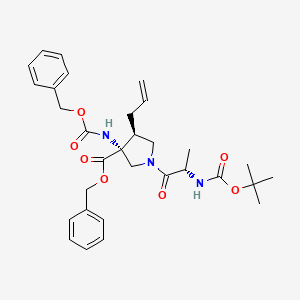
Benzyl (3R,4S)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3R,4S)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate is a complex organic compound that features multiple functional groups, including benzyl, allyl, benzyloxycarbonyl, and tert-butoxycarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3R,4S)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis may include:
- Benzyl bromide for benzylation reactions.
- Allyl bromide for allylation reactions.
- Benzyloxycarbonyl chloride for the introduction of the benzyloxycarbonyl group.
- Tert-butoxycarbonyl chloride for the introduction of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve automated peptide synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of protecting groups is crucial to ensure the selective formation of desired bonds without unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (3R,4S)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to form the corresponding amine.
Substitution: The benzyl and allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reducing benzyloxycarbonyl groups.
Substitution: Reagents such as sodium hydride (NaH) for deprotonation and subsequent nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the benzyloxycarbonyl group may yield primary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl (3R,4S)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (3R,4S)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate: Similar in structure but may have different functional groups or stereochemistry.
Other protected amino acids: Compounds with similar protecting groups but different amino acid backbones.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Conclusion
This compound is a complex and versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C31H39N3O7 |
|---|---|
Peso molecular |
565.7 g/mol |
Nombre IUPAC |
benzyl (3R,4S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-(phenylmethoxycarbonylamino)-4-prop-2-enylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C31H39N3O7/c1-6-13-25-18-34(26(35)22(2)32-28(37)41-30(3,4)5)21-31(25,27(36)39-19-23-14-9-7-10-15-23)33-29(38)40-20-24-16-11-8-12-17-24/h6-12,14-17,22,25H,1,13,18-21H2,2-5H3,(H,32,37)(H,33,38)/t22-,25-,31-/m0/s1 |
Clave InChI |
GRCDGHRLSBGEGO-OUDJYXRWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1C[C@@H]([C@@](C1)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)CC=C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)N1CC(C(C1)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)CC=C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
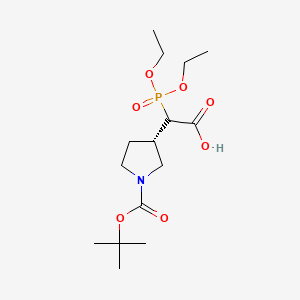
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)
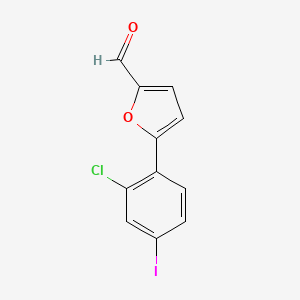

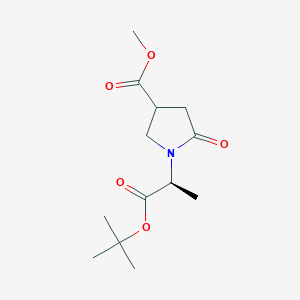
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
